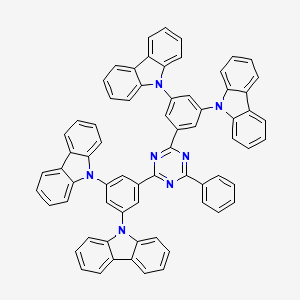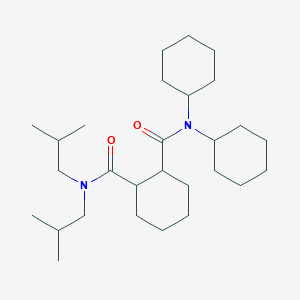
DDCzTRZ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
DDCzTRZ is synthesized through a multi-step process involving the attachment of four electron-donating carbazole moieties to two phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit at meta-positions . The synthesis typically involves:
Formation of the triazine core: This step involves the reaction of appropriate precursors to form the 1,3,5-triphenyltriazine core.
Attachment of carbazole units: The carbazole moieties are then attached to the triazine core through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis followed by purification techniques such as sublimation to achieve ultra-pure grade chemicals . Sublimation is particularly effective in obtaining high-purity materials required for OLED applications.
化学反应分析
Types of Reactions
DDCzTRZ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of this compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution often involves reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups like halogens or nitro groups.
科学研究应用
DDCzTRZ has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its use in medical imaging and diagnostics.
作用机制
DDCzTRZ exerts its effects through thermally activated delayed fluorescence. The compound has a bipolar structure with electron-donating carbazole moieties and an electron-deficient triazine core. This structure allows for efficient charge transfer and recombination, leading to high photoluminescence quantum yield and quantum efficiency . The molecular targets and pathways involved include the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) levels, which facilitate the TADF process.
相似化合物的比较
Similar Compounds
Uniqueness of this compound
This compound stands out due to its greater stability and higher quantum efficiency compared to similar compounds like DCzTRZ. It has a longer operational lifetime (LT80 of 52 hours) and shows better performance in OLED devices .
属性
CAS 编号 |
1685282-47-6 |
|---|---|
分子式 |
C69H43N7 |
分子量 |
970.1 g/mol |
IUPAC 名称 |
9-[3-carbazol-9-yl-5-[4-[3,5-di(carbazol-9-yl)phenyl]-6-phenyl-1,3,5-triazin-2-yl]phenyl]carbazole |
InChI |
InChI=1S/C69H43N7/c1-2-20-44(21-3-1)67-70-68(45-38-47(73-59-30-12-4-22-51(59)52-23-5-13-31-60(52)73)42-48(39-45)74-61-32-14-6-24-53(61)54-25-7-15-33-62(54)74)72-69(71-67)46-40-49(75-63-34-16-8-26-55(63)56-27-9-17-35-64(56)75)43-50(41-46)76-65-36-18-10-28-57(65)58-29-11-19-37-66(58)76/h1-43H |
InChI 键 |
XNQXMXOBMDPMNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC(=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21)N1C2=CC=CC=C2C2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B12305576.png)
![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)


![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)


![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)


